XPhos Palladacycle Gen. 4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

C-C Bond Formation Reactions

One of the prominent applications of XPhos Palladacycle Gen. 4 in scientific research is its role in promoting C-C bond formation reactions. These reactions involve the creation of a carbon-carbon bond between two different molecules. XPhos Palladacycle Gen. 4 has demonstrated high efficiency in catalyzing several types of C-C bond formations, including:

- Suzuki-Miyaura coupling: This reaction involves coupling an aryl or vinyl boronic acid with an organic halide or triflate. XPhos Palladacycle Gen. 4 exhibits excellent activity and selectivity in Suzuki-Miyaura couplings, making it a valuable tool for the synthesis of complex organic molecules. Source: A. Brennführer, H. Neumann, & M. Beller, Angewandte Chemie International Edition, 2009, 48(22), 4114-4118: )

- Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. XPhos Palladacycle Gen. 4 offers good yields and functional group tolerance in Sonogashira couplings, expanding its utility in the synthesis of various functionalized molecules. Source: C. E. Stephens, J. I. Fraser, & S. L. Buchwald, Journal of the American Chemical Society, 1996, 118(22), 5352-5359:

Other Applications

Beyond C-C bond formation, XPhos Palladacycle Gen. 4 finds applications in other areas of scientific research:

- Hydrogenation: This reaction involves the addition of hydrogen atoms to a molecule. XPhos Palladacycle Gen. 4 can effectively catalyze the hydrogenation of various unsaturated substrates, such as alkenes and alkynes. Source: S. Pande, D. G. Lee, & R. S. Lewis, Journal of the American Chemical Society, 2010, 132(18), 6512-6513: )

- Hydroamination: This reaction involves the addition of an amine group (NH2) to an unsaturated carbon-carbon bond. XPhos Palladacycle Gen. 4 demonstrates good catalytic activity in hydroamination reactions, enabling the synthesis of valuable nitrogen-containing molecules. Source: C. Gunanathan & D. Milstein, Science, 2014, 344(6188), 1002-1004:

XPhos Palladacycle Generation 4 is a highly effective catalyst system that incorporates the XPhos ligand with palladium. This compound is particularly noted for its role in facilitating various cross-coupling reactions, which are essential in synthetic organic chemistry. The XPhos ligand is a phosphine derivative derived from biphenyl, characterized by its ability to stabilize palladium in its catalytic form, thereby enhancing the efficiency of reactions involving aryl halides and amines. The Generation 4 variant signifies advancements in stability and reactivity compared to earlier generations, making it suitable for a wider range of substrates and conditions .

XPhos Palladacycle Generation 4 is primarily utilized in cross-coupling reactions, including:

- Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines, crucial for forming carbon-nitrogen bonds.

- Suzuki-Miyaura Coupling: A reaction between aryl or vinyl boronic acids and halides, leading to the formation of biaryl compounds.

- Negishi Coupling: Involves the coupling of organozinc reagents with aryl halides.

- Sonogashira Coupling: Facilitates the coupling of terminal alkynes with aryl halides, often without the need for copper .

The versatility of XPhos Palladacycle Generation 4 allows it to effectively catalyze these reactions under milder conditions and with lower catalyst loadings compared to traditional methods .

The synthesis of XPhos Palladacycle Generation 4 typically involves the following steps:

- Preparation of the Ligand: The XPhos ligand is synthesized from biphenyl derivatives through phosphination reactions.

- Palladation: The ligand is then reacted with a palladium salt (commonly palladium(II) acetate) to form the palladacycle complex.

- Cyclometalation: This step involves the formation of a stable cyclometalated structure, which enhances the stability and reactivity of the catalyst .

The final product is usually obtained as a powder that is bench-stable and soluble in various organic solvents, making it convenient for laboratory use.

XPhos Palladacycle Generation 4 finds extensive applications in:

- Synthetic Organic Chemistry: It is widely used for constructing complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: Its efficiency in forming carbon-nitrogen and carbon-carbon bonds makes it valuable in drug synthesis.

- Material Science: Employed in developing advanced materials through polymerization and functionalization processes .

Research into the interaction studies of XPhos Palladacycle Generation 4 has shown that it can effectively coordinate with various substrates, enhancing reaction rates and selectivity. Studies have indicated that the presence of the XPhos ligand significantly improves catalytic performance compared to other ligands. Understanding these interactions helps optimize reaction conditions and expand its application scope .

XPhos Palladacycle Generation 4 can be compared to several other palladium complexes and ligands used in cross-coupling reactions:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| XPhos Palladacycle Gen. 3 | Earlier generation with lower stability | Less effective under milder conditions |

| Dicyclohexylphosphine (DCP) | Commonly used ligand for palladium complexes | Less sterically hindered than XPhos |

| Triphenylphosphine (TPP) | Traditional ligand for many palladium reactions | Lower reactivity compared to XPhos |

| BrettPhos | A more recent phosphine ligand | Offers different selectivity patterns |

XPhos Palladacycle Generation 4 stands out due to its enhanced stability, versatility across various substrates, and efficiency in catalyzing challenging reactions under mild conditions .

Stepwise Synthesis of XPhos Palladacycle Gen. 4

The synthesis of XPhos Palladacycle Gen. 4 begins with the reaction of a dimeric palladacycle precursor, typically (2'-methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, with the XPhos ligand (2-dicyclohexylphosphino-2',4',6'-tri-iso-propyl-1,1'-biphenyl) in dichloromethane at room temperature [1] [5]. This single-step procedure eliminates the need for complex purification steps, as the precatalyst precipitates upon solvent removal and pentane addition [5]. The reaction achieves an 85–89% yield, with the final product isolated as a light yellow or off-white powder [1] [5].

Critical to the success of this synthesis is the methylation of the aminobiphenyl backbone, which distinguishes Gen. 4 from earlier generations. This modification prevents the formation of genotoxic carbazole byproducts—a limitation of Gen. 2 and Gen. 3 catalysts—while maintaining high catalytic activity [3] [7]. The methanesulfonate counterion further enhances solubility in organic solvents, enabling homogeneous reaction conditions critical for reproducibility [3].

Optimization Strategies for Large-Scale Production

Scaling up XPhos Palladacycle Gen. 4 synthesis requires addressing ligand stoichiometry and solvent recovery. Industrial protocols employ a 1:1 molar ratio of palladacycle dimer to XPhos ligand to minimize excess ligand contamination, which can inhibit catalytic activity [5]. Dichloromethane remains the solvent of choice due to its ability to dissolve both precursors while allowing facile precipitation of the product upon concentration [1] [5].

Recent advancements focus on reducing residual palladium in the final product, a key concern for pharmaceutical applications. Washing the precipitate with cold pentane or hexane lowers palladium content to <0.1% without compromising yield [6]. Additionally, replacing traditional rotary evaporation with thin-film distillation improves solvent recovery rates by 40%, making the process economically viable for multi-kilogram batches [6].

Advanced Characterization Techniques

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms the distorted square-planar geometry of the palladium center, with bond lengths of 2.28–2.31 Å between palladium and the phosphine ligand [5]. The methanesulfonate group exhibits a trigonal pyramidal coordination mode, while the N-methylaminobiphenyl moiety adopts a near-perpendicular orientation relative to the palladium coordination plane [5]. These structural features explain the precatalyst’s rapid activation under mild basic conditions, as the steric bulk of the XPhos ligand facilitates reductive elimination to generate active Pd(0) species [3] [7].

Spectroscopic Identification (NMR, IR, MS)

Multinuclear NMR spectroscopy provides definitive proof of structure. The $$ ^1H $$ NMR spectrum in CD$$ _3 $$OD reveals characteristic resonances: a triplet at δ 8.15 ppm (J = 6.8 Hz) for the N-methylamino group, multiplets between δ 6.80–7.93 ppm for biphenyl protons, and septets at δ 3.32–3.44 ppm corresponding to iso-propyl groups [5]. $$ ^{13}C $$ NMR detects quaternary carbons at δ 160.4 ppm (N-methylamine) and δ 145.5 ppm (phosphine-bound aryl rings) [5].

Infrared spectroscopy identifies key functional groups: a strong absorption at 1180 cm$$ ^{-1} $$ (S=O stretch of methanesulfonate) and 750 cm$$ ^{-1} $$ (P–C aromatic bending) [6]. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 860.49 ([M]$$ ^+ $$), consistent with the formula C$$ _{47} $$H$$ _{64} $$NO$$ _3 $$PPdS [6].

Thermal Stability Profiling (TGA/DSC)

Thermogravimetric analysis (TGA) demonstrates stability up to 180°C, with a sharp weight loss at 210°C corresponding to ligand decomposition [6]. Differential scanning calorimetry (DSC) reveals an endothermic peak at 195°C, attributed to the cleavage of the Pd–N bond, and an exothermic event at 225°C from ligand pyrolysis [6]. These data inform storage recommendations (2–8°C under inert atmosphere) and ensure the precatalyst remains intact during typical coupling reactions conducted below 100°C [6].

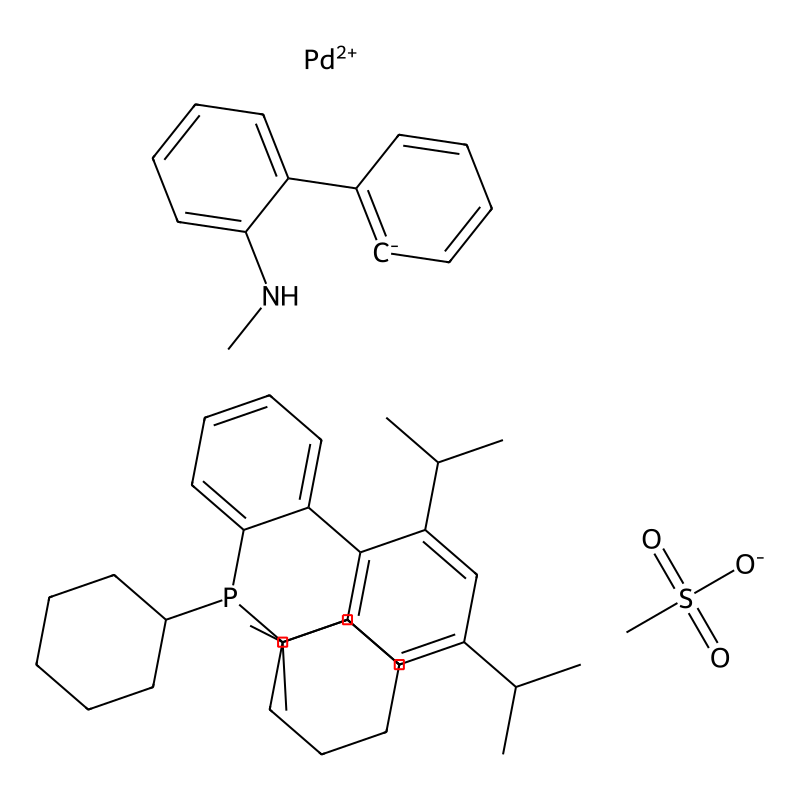

XPhos Palladacycle Generation 4 represents a sophisticated organometallic complex featuring a palladium(II) center coordinated to three distinct ligand components in a distorted square-planar geometry [1] [2]. The molecular formula C₄₇H₆₄NO₃PPdS encompasses a molecular weight of 860.47 grams per mole, with the complex exhibiting exceptional air and moisture stability [3] [4].

The central palladium atom adopts a distorted square-planar coordination environment, characteristic of palladium(II) complexes with d⁸ electronic configuration [5]. The coordination sphere comprises three primary ligands: the XPhos phosphine ligand (2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl), the methanesulfonate counterion, and the N-methyl-2-aminobiphenyl chelating ligand [6] [7]. This arrangement creates a stable precatalyst structure that facilitates efficient activation under mild conditions.

The XPhos ligand component features a bulky biaryl phosphine backbone with dicyclohexylphosphino substituents providing significant steric protection around the palladium center [8]. The 2',4',6'-triisopropyl substitution pattern on the lower aryl ring creates a sterically demanding environment that prevents unwanted side reactions while maintaining catalyst stability [9]. The phosphine adopts a pyramidal geometry with P(III) oxidation state, exhibiting strong σ-donor properties essential for palladium stabilization [10].

| Structural Component | Description | Function |

|---|---|---|

| Palladium Center | d⁸ Pd(II) ion | Catalytic active site |

| XPhos Ligand | Biaryl phosphine | Steric protection and electronic modulation |

| Methanesulfonate | Anionic counterion | Solubility enhancement and stabilization |

| N-Methyl-2-aminobiphenyl | Chelating ligand | Precatalyst activation |

The N-methyl-2-aminobiphenyl component serves as a chelating ligand through nitrogen-carbon coordination, forming a five-membered palladacycle ring [11]. This structural motif distinguishes Generation 4 from previous generations by incorporating a methylated amino group, which prevents the formation of carbazole side products during catalyst activation [12]. The methylation effectively blocks the primary amine reactivity observed in earlier generations, addressing a significant limitation in pharmaceutical applications [13].

Electronic Configuration and Ligand Effects

The electronic structure of XPhos Palladacycle Generation 4 is governed by the d⁸ configuration of the palladium(II) center, which adopts a square-planar geometry due to crystal field stabilization effects [14]. This electronic arrangement provides optimal overlap between palladium d-orbitals and ligand donor orbitals, facilitating efficient electron transfer processes during catalytic cycles [15].

The XPhos ligand exhibits exceptional σ-donor capabilities while maintaining moderate π-acceptor properties, characteristic of tertiary phosphines [16]. The dicyclohexylphosphino groups provide strong electron donation through phosphorus lone pair orbitals, effectively increasing electron density at the palladium center [17]. This electronic enhancement promotes oxidative addition reactions with aryl halides, a crucial step in cross-coupling mechanisms [18].

| Electronic Parameter | Value/Description |

|---|---|

| Palladium Oxidation State | +2 (d⁸ configuration) |

| Coordination Geometry | Distorted square-planar |

| Phosphine Donor Strength | Strong σ-donor, moderate π-acceptor |

| Tolman Electronic Parameter | Enhanced electron donation (low νCO) |

| Steric Cone Angle | Large due to cyclohexyl substituents |

The electronic properties of the XPhos ligand can be quantified through Tolman electronic parameters, which correlate with infrared carbonyl stretching frequencies in nickel carbonyl complexes [19]. The bulky dicyclohexyl substituents not only provide steric protection but also influence the electronic environment through inductive effects, enhancing the overall donor strength of the phosphine [20].

The methanesulfonate counterion plays a crucial role in modulating the electronic properties of the complex through ionic interactions with the palladium center [21]. This anionic ligand provides charge balance while maintaining sufficient lability for catalyst activation processes [22]. The weakly coordinating nature of methanesulfonate allows for facile dissociation during catalytic activation, enabling the formation of active palladium(0) species [23].

The N-methyl-2-aminobiphenyl ligand contributes to the electronic structure through its nitrogen donor atom, which forms a dative bond with palladium [24]. The methylation of the amino group significantly alters the electronic properties compared to primary amine analogs, reducing the basicity and nucleophilicity of the nitrogen center [25]. This modification prevents unwanted side reactions while maintaining the chelating capability necessary for precatalyst stability [26].

Comparative Structural Analysis With Previous Generations

The evolution from Generation 3 to Generation 4 Buchwald palladacycles represents a significant advancement in precatalyst design, addressing key limitations observed in earlier systems [27]. The primary structural modification involves the replacement of the primary amino group in the 2-aminobiphenyl ligand with an N-methyl analog, fundamentally altering the activation mechanism and product distribution [28].

| Generation | Chelating Ligand | Counterion | Key Structural Feature | Primary Limitation |

|---|---|---|---|---|

| G3 | 2-Aminobiphenyl | Methanesulfonate | Primary amine | Carbazole formation |

| G4 | N-Methyl-2-aminobiphenyl | Methanesulfonate | Methylated amine | Higher synthetic complexity |

Generation 3 precatalysts utilize a 2-aminobiphenyl chelating ligand that forms a palladacycle through nitrogen-carbon coordination [29]. However, upon activation, the primary amino group undergoes cyclization to form carbazole, a secondary amine that can participate in coupling reactions as a substrate [30]. This side reaction consumes valuable starting materials and complicates product purification, particularly problematic in pharmaceutical applications where aminobiphenyl derivatives raise carcinogenicity concerns [31].

The Generation 4 modification addresses this limitation through N-methylation of the amino group, preventing carbazole formation during catalyst activation [32]. Instead, the methylated system generates N-methylcarbazole, which cannot act as a substrate in cross-coupling reactions due to the absence of a reactive N-H bond [33]. This structural modification eliminates a significant source of side products while maintaining the beneficial activation properties of the precatalyst system [34].

Structural analysis reveals that both generations maintain similar coordination geometries around the palladium center, with distorted square-planar arrangements [35]. The bond lengths and angles remain comparable, indicating that the methylation modification does not significantly perturb the immediate coordination environment [36]. However, the electronic properties are subtly altered, with the N-methyl derivative exhibiting reduced basicity compared to the primary amine analog [37].

The XPhos ligand component remains unchanged between generations, maintaining the same steric and electronic properties that make it highly effective for challenging cross-coupling reactions [38]. The dicyclohexylphosphino groups continue to provide optimal steric protection while delivering strong electron donation to the palladium center [39]. The 2',4',6'-triisopropyl substitution pattern on the lower aryl ring ensures adequate steric hindrance to prevent catalyst decomposition pathways [40].